1-butyl-4-(chloromethyl)benzene
Overview
Description
1-Butyl-4-(chloromethyl)benzene is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where a butyl group and a chloromethyl group are attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-(chloromethyl)benzene can be synthesized through the chloromethylation of 1-butylbenzene. This reaction typically involves the use of chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media are typical oxidizing agents.
Major Products Formed:
Substitution Reactions: Products such as 1-butyl-4-(hydroxymethyl)benzene, 1-butyl-4-(aminomethyl)benzene, or 1-butyl-4-(thiomethyl)benzene.
Oxidation Reactions: Formation of 1-butyl-4-carboxybenzene.
Scientific Research Applications
1-Butyl-4-(chloromethyl)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-4-(chloromethyl)benzene in chemical reactions involves the reactivity of the chloromethyl group. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the benzylic position is oxidized to form carboxylic acids, involving the removal of hydrogen atoms and the addition of oxygen atoms .
Comparison with Similar Compounds
1-Butyl-4-methylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chloromethyl-4-methylbenzene: Similar structure but with a methyl group instead of a butyl group, affecting its physical properties and reactivity.
Uniqueness: 1-Butyl-4-(chloromethyl)benzene is unique due to the presence of both a butyl group and a chloromethyl group on the benzene ring. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-butyl-4-(chloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDHCZLDOAJCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189663 | |
Record name | Benzene, 1-butyl-4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36078-54-3 | |
Record name | Benzene, 1-butyl-4-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036078543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-butyl-4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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